3-(2-chloroacetamido)-4-methyl-N-phenylbenzamide
Overview
Description
3-(2-chloroacetamido)-4-methyl-N-phenylbenzamide is an organic compound with a complex structure that includes a chloroacetamido group, a methyl group, and a phenylbenzamide moiety
Mechanism of Action
Target of Action
The primary target of 3-(2-chloroacetamido)-4-methyl-N-phenylbenzamide is the sodium ion (Na+) channels on nerve membranes . These channels play a crucial role in the generation and conduction of nerve impulses .
Mode of Action
This compound: interacts with its targets by binding to specific sodium ion (Na+) channel sites on the nerve membrane . This interaction affects the membrane potential by reducing the passage of Na+ through these channels, thereby blocking the generation and conduction of nerve impulses .
Biochemical Pathways
The action of This compound primarily affects the sodium ion transport pathway. By blocking the sodium ion channels, it disrupts the normal flow of sodium ions, which is essential for nerve impulse transmission . The downstream effects include the temporary relief of pain, as the transmission of sensory nerve impulses is blocked .
Result of Action
The molecular and cellular effects of This compound ’s action result in the temporary relief of pain. By blocking the generation and conduction of sensory nerve impulses, it effectively numbs the area where it is applied, thereby eliminating local sensation, mainly pain .
Biochemical Analysis
Biochemical Properties
3-(2-chloroacetamido)-4-methyl-N-phenylbenzamide plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with protein tyrosine phosphatase 1B (PTP1B), an enzyme involved in the regulation of insulin signaling pathways . The interaction between this compound and PTP1B is characterized by the binding of the compound to the active site of the enzyme, leading to its inhibition. This inhibition can result in the modulation of insulin signaling, making the compound a potential candidate for the treatment of conditions such as type 2 diabetes and obesity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in studies involving skeletal muscle cells, this compound has been shown to enhance glucose uptake by inhibiting PTP1B, thereby improving insulin sensitivity . Additionally, the compound’s impact on gene expression includes the upregulation of genes involved in glucose metabolism and the downregulation of genes associated with inflammation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of PTP1B, leading to the inhibition of the enzyme’s activity . This inhibition is achieved through the formation of a covalent bond between the chloroacetamido group of the compound and the active site cysteine residue of PTP1B . The resulting enzyme inhibition leads to enhanced insulin signaling and improved glucose metabolism. Additionally, this compound may also interact with other proteins and enzymes, further contributing to its biochemical effects .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time have been studied in laboratory settings. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function have shown that prolonged exposure to the compound can lead to sustained inhibition of PTP1B and continued enhancement of insulin signaling . These findings suggest that this compound can maintain its biochemical activity over time, making it a viable candidate for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound at different dosages have been studied in animal models. These studies have demonstrated that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced inhibition of PTP1B and greater improvements in insulin sensitivity . At very high doses, the compound has been associated with toxic effects, including liver and kidney damage . Therefore, careful dosage optimization is necessary to maximize the therapeutic benefits of this compound while minimizing potential adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with enzymes such as PTP1B. The compound’s inhibition of PTP1B leads to alterations in metabolic flux, particularly in pathways related to glucose metabolism . Additionally, this compound may interact with other enzymes and cofactors, further influencing metabolic processes . These interactions can result in changes in metabolite levels and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. The compound has been shown to be efficiently taken up by cells, where it accumulates in the cytoplasm and interacts with its target enzymes . Additionally, the distribution of this compound within tissues is influenced by factors such as tissue perfusion and the presence of binding proteins . These factors contribute to the compound’s localization and accumulation in specific tissues, thereby affecting its overall biochemical activity.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it exerts its inhibitory effects on PTP1B . The compound’s localization is facilitated by targeting signals and post-translational modifications that direct it to specific cellular compartments . Additionally, this compound may also localize to other subcellular structures, such as the endoplasmic reticulum, where it can interact with other enzymes and proteins . These localization patterns are crucial for the compound’s biochemical activity and overall function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chloroacetamido)-4-methyl-N-phenylbenzamide typically involves the nucleophilic substitution of the chlorine atom in 3-N-(2-chloroacetamido)benzanthrone by reacting with an appropriate heterocyclic secondary amine in 1,4-dioxane as a solvent . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthetic routes that ensure consistent quality and yield. These methods often utilize automated reactors and continuous flow systems to optimize reaction conditions and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3-(2-chloroacetamido)-4-methyl-N-phenylbenzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under controlled conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
3-(2-chloroacetamido)-4-methyl-N-phenylbenzamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Comparison with Similar Compounds
Similar Compounds
3-(2-morpholinoacetamido)-N-(1,4-dihydro-4-oxoquinazolin-6-yl)benzamide: This compound has a similar structure but includes a morpholino group and a quinazolinyl moiety.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound features a thiazole ring and a bromophenyl group.
Uniqueness
3-(2-chloroacetamido)-4-methyl-N-phenylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-[(2-chloroacetyl)amino]-4-methyl-N-phenylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2/c1-11-7-8-12(9-14(11)19-15(20)10-17)16(21)18-13-5-3-2-4-6-13/h2-9H,10H2,1H3,(H,18,21)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYQNSHSHURABJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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